[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate [[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate
Brand Name: Vulcanchem
CAS No.: 7509-92-4
VCID: VC18438582
InChI: InChI=1S/C21H15N3O2/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)24-26-21(25)23-18-9-5-2-6-10-18/h1-14H,(H,23,25)
SMILES:
Molecular Formula: C21H15N3O2
Molecular Weight: 341.4 g/mol

[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate

CAS No.: 7509-92-4

Cat. No.: VC18438582

Molecular Formula: C21H15N3O2

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate - 7509-92-4

Specification

CAS No. 7509-92-4
Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
IUPAC Name [[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate
Standard InChI InChI=1S/C21H15N3O2/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)24-26-21(25)23-18-9-5-2-6-10-18/h1-14H,(H,23,25)
Standard InChI Key XYYNNGCBYIANQF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=C2C=CC(=NOC(=O)NC3=CC=CC=C3)C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C21H15N3O2\text{C}_{21}\text{H}_{15}\text{N}_{3}\text{O}_{2}, reflects a conjugated system comprising a cyclohexa-2,5-dien-1-ylidene core substituted with cyano(phenyl)methylidene and N-phenylcarbamate groups. The planar cyclohexadiene ring facilitates π-electron delocalization, while the carbamate group (-NH(COOR)-) introduces polarity and hydrogen-bonding capability.

Stereoelectronic Effects

The cyano group’s electron-withdrawing nature polarizes the adjacent phenyl-methylene moiety, creating a dipole moment that influences reactivity in nucleophilic additions. This electronic asymmetry is critical for interactions in supramolecular assemblies or enzyme-binding sites.

Nomenclature and Registration

The IUPAC name systematically describes the substitution pattern:

  • Cyclohexa-2,5-dien-1-ylidene: Central unsaturated ring.

  • 4-[Cyano(phenyl)methylidene]: Phenylcyanomethylene substituent at position 4.

  • Amino N-phenylcarbamate: Carbamate ester linked via an amino group to a phenyl ring.

Table 1: Physicochemical Profile

PropertyValue
CAS Registry Number7509-92-4
Molecular Weight341.4 g/mol
Molecular FormulaC21H15N3O2\text{C}_{21}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Research ClassificationNon-therapeutic, laboratory use only

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a three-step sequence:

  • Formation of Cyclohexadiene Intermediate: Diels-Alder reaction between a diene and dienophile under thermal conditions.

  • Cyano Group Introduction: Nucleophilic cyanation using trimethylsilyl cyanide (TMSCN) in anhydrous tetrahydrofuran (THF).

  • Carbamate Functionalization: Reaction of the amine intermediate with phenyl chloroformate in the presence of a base (e.g., triethylamine).

Optimization Challenges

Yield optimization (typically 60–75%) requires precise control of:

  • Temperature: 0–5°C during cyanation to prevent side reactions.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance carbamate stability.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
1Diene + Dienophile, 80°C, 12h85
2TMSCN, THF, 0°C, 2h72
3Phenyl chloroformate, Et₃N, DMF68

Scalability and Industrial Relevance

While lab-scale synthesis is well-established, industrial production faces hurdles due to the compound’s sensitivity to moisture and the high cost of TMSCN. Continuous-flow reactors are being explored to improve efficiency.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Aromatic protons at δ 7.2–7.8 ppm; carbamate NH at δ 5.1 ppm.

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbon (C=O) at 155 ppm; cyano carbon at 118 ppm.

  • IR Spectroscopy: Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1705 cm⁻¹ (C=O).

TechniqueKey Signals
1HNMR^1\text{H} \text{NMR}δ 7.2–7.8 (m, 10H, Ar-H)
IR2240 cm⁻¹ (C≡N stretch)
HPLCt_R = 12.3 min, 98.2% purity

Reactivity and Functional Transformations

Electrophilic Substitution

The electron-rich cyclohexadiene ring undergoes nitration at position 3, yielding nitro derivatives for explosive precursor research.

Hydrolytic Stability

The carbamate bond hydrolyzes in acidic conditions (t₁/₂ = 3h at pH 2), limiting its utility in oral drug formulations.

ApplicationMetric
SemiconductorMobility: 0.12 cm²/V·s
Fluorescenceλ_em = 480 nm; Φ = 0.45

Future Research Trajectories

Bioactivity Optimization

Structural modifications to enhance hydrolytic stability could enable antimicrobial or anticancer applications, analogous to carbamate pesticides .

Computational Modeling

Density functional theory (DFT) studies are needed to predict reactivity in catalytic cycles or polymer matrices.

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